Product packaging for Di-p-tolylmethane(Cat. No.:CAS No. 1335-47-3)

Di-p-tolylmethane

Cat. No.: B073087
CAS No.: 1335-47-3
M. Wt: 196.29 g/mol
InChI Key: HZAWPPRBCALFRN-UHFFFAOYSA-N
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Description

Di-p-tolylmethane, a versatile organic compound featuring a methane core flanked by two para-substituted toluene rings, serves as a valuable intermediate and building block in sophisticated organic synthesis and materials science research. Its molecular structure, characterized by the flexibility of the methylene bridge and the electron-donating properties of the methyl groups, makes it an ideal precursor for the development of advanced ligands, functionalized polymers, and liquid crystalline materials. Researchers utilize this compound to study steric and electronic effects in catalytic systems, as its structure can be further derivatized to create complex, sterically hindered ligands for transition metal catalysis. In materials science, it acts as a core unit for constructing dendrimers and macrocyclic compounds, where its rigidity and aromaticity contribute to desired thermal and photophysical properties. This compound is provided in high purity to ensure reproducibility and reliability in experimental outcomes, supporting innovative investigations across chemical and materials research fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16 B073087 Di-p-tolylmethane CAS No. 1335-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)methyl]benzene
Source PubChem
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InChI

InChI=1S/C15H16/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HZAWPPRBCALFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
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DSSTOX Substance ID

DTXSID90197852
Record name 1-Methyl-4-[(4-methylphenyl)methyl]benzene
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Molecular Weight

196.29 g/mol
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CAS No.

4957-14-6
Record name 4,4′-Dimethyldiphenylmethane
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Record name Methane, di-p-tolyl-
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Record name Di-p-tolylmethane
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Record name 1-Methyl-4-[(4-methylphenyl)methyl]benzene
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Advanced Methodologies for the Synthesis of Di P Tolylmethane

Classical and Industrial Synthetic Routes to Di-p-tolylmethane

The industrial production of this compound has traditionally relied on robust and cost-effective methods that can be implemented on a large scale. These methods, primarily based on Friedel-Crafts chemistry and condensation reactions, have been the cornerstone of this compound synthesis for decades.

Friedel-Crafts Alkylation in this compound Production

The Friedel-Crafts alkylation of toluene (B28343) stands as one of the most widely employed methods for synthesizing this compound. This electrophilic aromatic substitution reaction typically involves the reaction of toluene with a methylene (B1212753) source, such as formaldehyde (B43269) or dichloromethane (B109758), in the presence of a strong acid catalyst.

Commonly used catalysts include Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as sulfuric acid (H₂SO₄). researchgate.net The reaction proceeds through the formation of an electrophilic carbocation from the methylene source, which then attacks the electron-rich toluene ring. The para-directing effect of the methyl group on the toluene ring favors the formation of the 4,4'-isomer (this compound).

Condensation-Based Syntheses of this compound

Condensation reactions provide an alternative and widely used route for the synthesis of this compound. A prominent example is the acid-catalyzed condensation of toluene with formaldehyde. In this process, sulfuric acid is a commonly used catalyst, and the reaction is typically carried out under reflux conditions. The reaction's exothermic nature requires careful temperature control to minimize side reactions like over-alkylation and isomerization.

Another condensation approach involves the reaction of p-tolualdehyde with a suitable catalyst. smolecule.comrsc.org This method can also lead to the formation of this compound, often as part of a mixture of products. The efficiency and selectivity of these condensation reactions are highly dependent on the choice of catalyst, reaction temperature, and the ratio of reactants.

Emerging Synthetic Strategies for this compound and its Analogs

In recent years, the focus of synthetic chemistry has shifted towards the development of more efficient, selective, and environmentally benign methodologies. This has led to the exploration of novel strategies for the synthesis of this compound and its analogs, moving beyond traditional acid-catalyzed methods.

Transition Metal-Catalyzed Cross-Coupling for this compound Synthesis

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, offering high selectivity and functional group tolerance. The synthesis of this compound can be achieved through the cross-coupling of p-tolylboronic acid with a methylene dihalide, such as methylene iodide, in the presence of a suitable palladium catalyst. ontosight.ai This approach, a variation of the Suzuki coupling, allows for the precise formation of the carbon-carbon bond between the two tolyl groups.

Another route involves the reaction of p-tolylmagnesium bromide (a Grignard reagent) with methylene chloride. ontosight.ai While effective, this method requires careful handling of the moisture-sensitive Grignard reagent. The use of transition metal catalysts, particularly those based on iron, is also gaining traction due to their low cost and abundance. researchgate.netresearchgate.net

Radical-Initiated Pathways to this compound Structures

Radical-initiated reactions offer a distinct mechanistic pathway for the formation of this compound. One such method involves the Wolff-Kishner reduction of 4,4'-dimethylbenzophenone. escholarship.org This reaction, which converts a ketone to a methylene group, proceeds via a radical mechanism under basic conditions.

Photochemical methods also provide a route to this compound structures. The irradiation of certain α-aryl-substituted ketones can lead to α-cleavage, forming radical pairs that can subsequently react to form new carbon-carbon bonds. escholarship.org While these methods are often used for mechanistic studies, they highlight the potential of radical chemistry in the synthesis of diarylmethanes.

Optimization Protocols for this compound Reaction Yield and Selectivity

Optimizing the yield and selectivity of this compound synthesis is crucial for both laboratory-scale research and industrial production. This involves a systematic approach to refining reaction conditions and catalyst systems.

Key parameters that are often optimized include:

Catalyst Selection and Loading: The choice of catalyst is paramount. For Friedel-Crafts reactions, the activity and selectivity can be tuned by using different Lewis or Brønsted acids. In cross-coupling reactions, the nature of the transition metal and its ligands significantly impacts the outcome. deskera.commdpi.com Optimizing the catalyst loading is also critical to balance reaction rate and cost. deskera.com

Reaction Temperature and Time: Temperature control is essential to manage reaction kinetics and minimize the formation of byproducts. deskera.com The optimal reaction time ensures maximum conversion of reactants without significant product degradation. deskera.com

Reactant Ratios: The stoichiometry of the reactants can influence the product distribution, particularly in reactions where multiple alkylations are possible. deskera.com

Solvent Effects: The solvent can play a crucial role in stabilizing intermediates and influencing reaction pathways. mdpi.commdpi.com

A comparative analysis of two primary synthesis strategies is presented below:

ParameterCondensation MethodHydrogenation of Diarylketones
Catalyst Sulfuric acidPalladium on carbon (Pd/C)
Reaction Temperature 80–100°CRoom temperature (25°C)
Yield 80–85%90–95%
Isomer Purity Mixture of isomers>99% 4,4'-isomer
Scalability Industrially feasiblePrimarily for laboratory scale
Byproducts Isomeric mixtures, waterWater

This table contrasts the condensation method with the hydrogenation of diarylketones, a method that offers high purity but is generally less scalable than the traditional condensation route.

Modern optimization techniques, such as Design of Experiments (DoE), are increasingly being employed to systematically investigate the effects of multiple variables on the reaction outcome. whiterose.ac.uk This statistical approach allows for a more efficient identification of the optimal reaction conditions, leading to improved yields and selectivities. whiterose.ac.uk Furthermore, the use of high-throughput screening and machine learning algorithms is emerging as a powerful strategy to accelerate the discovery and optimization of new synthetic routes. semanticscholar.org

Chromatographic and Spectroscopic Techniques for this compound Purification and Purity Assessment

The synthesis of this compound often results in a mixture containing the desired product, unreacted starting materials, and various byproducts. Therefore, effective purification and subsequent purity assessment are crucial steps to obtain the compound in a highly pure form. Various chromatographic and spectroscopic techniques are employed for this purpose, each offering distinct advantages in separation and characterization.

Chromatographic Techniques for Purification

Chromatography is a fundamental technique for separating the components of a mixture. adarshcollege.in The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. adarshcollege.in For the purification of this compound, column chromatography and flash chromatography are commonly utilized.

Column Chromatography:

Column chromatography is a widely used method for the purification of organic compounds. iipseries.org In the context of this compound synthesis, silica (B1680970) gel is frequently employed as the stationary phase due to its polar nature. A non-polar solvent or a mixture of solvents is used as the mobile phase (eluent) to carry the components through the column.

A common procedure involves the use of silica gel (100–200 mesh) with a hexane/ethyl acetate (B1210297) mixture as the eluent. rsc.org Another reported method specifies the use of pentane (B18724) as the eluent to achieve a purity of >99%. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). biotech-asia.org

Stationary Phase: Silica gel rsc.org

Mobile Phase (Eluent): Hexane/ethyl acetate gradient, Pentane rsc.org

The separation mechanism relies on the principle of adsorption. Since this compound is a relatively non-polar compound, it has a weaker interaction with the polar silica gel compared to more polar impurities. Consequently, it travels down the column at a faster rate with a non-polar eluent, allowing for its effective separation.

Flash Chromatography:

Flash chromatography is a modification of column chromatography that uses pressure to increase the flow rate of the mobile phase, leading to a faster and more efficient separation. figshare.com This technique is particularly useful for purifying larger quantities of this compound. The crude product is loaded onto a silica gel column and purified using a solvent system such as ethyl acetate and hexanes. rsc.org

Spectroscopic Techniques for Purity Assessment and Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain information about the structure and purity of a compound. solubilityofthings.comtutorchase.com For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. solubilityofthings.com Both ¹H NMR and ¹³C NMR are used to confirm the structure and assess the purity of this compound.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons and the methyl and methylene protons. The chemical shifts (δ) are reported in parts per million (ppm). A typical ¹H NMR spectrum of this compound would show signals for the methyl protons (CH₃) and the methylene bridge protons (CH₂). rsc.org The aromatic protons would appear in the downfield region of the spectrum. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The aromatic carbons of this compound absorb in the characteristic range of 120-150 ppm. libretexts.org A ¹³C NMR spectrum of pure this compound has been reported with the following key signals:

Carbon Type Chemical Shift (δ) in ppm
Aromatic Carbons~128-140
Methylene Carbon (CH₂)~41
Methyl Carbons (CH₃)~21

Table generated from data in public sources. rsc.orgsemanticscholar.org

The absence of impurity peaks in both ¹H and ¹³C NMR spectra is a strong indicator of the compound's high purity. americanpharmaceuticalreview.com

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. solubilityofthings.com High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of this compound.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can also provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. asianpubs.org This technique is highly effective for analyzing volatile compounds like this compound. The sample is first separated into its components by the gas chromatograph, and then each component is analyzed by the mass spectrometer. This allows for both the identification and quantification of this compound and any impurities present. cnmhg.com

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions. nist.gov

The combination of these chromatographic and spectroscopic techniques provides a comprehensive approach to the purification and purity assessment of this compound, ensuring a high-quality product for further applications.

Chemical Reactivity and Mechanistic Studies of Di P Tolylmethane

Electrophilic Aromatic Functionalization of Di-p-tolylmethane

This compound, with its two electron-rich toluene (B28343) rings, is susceptible to electrophilic aromatic substitution. The tolyl groups can undergo further functionalization through reactions with various electrophiles. smolecule.com This process involves the attack of an electrophile on the aromatic ring, leading to the formation of a carbocation intermediate known as a Wheland intermediate. nih.govmasterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, resulting in a substituted product. masterorganicchemistry.com

The rate and regioselectivity of electrophilic aromatic substitution on this compound are influenced by the electronic properties of the tolyl groups. The methyl groups are electron-donating, which activates the aromatic rings towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to the methyl group. masterorganicchemistry.com However, the substitution pattern can be complex due to the presence of two aromatic rings.

A common method for synthesizing this compound itself is through an electrophilic aromatic substitution reaction, specifically the Friedel-Crafts alkylation of toluene with formaldehyde (B43269), catalyzed by a strong acid like sulfuric acid. smolecule.com In this reaction, the methylene (B1212753) group from formaldehyde acts as an electrophile, bridging two toluene molecules. The reaction typically produces a mixture of isomers, with the 2,4'- and 4,4'-isomers being significant products. ethz.ch

Oxidative Transformations of this compound

This compound can undergo oxidation to yield various products, including ketones and carboxylic acids. The specific outcome of the oxidation depends on the reaction conditions and the oxidizing agents used.

The selective oxidation of this compound is a process that can be challenging to control, often leading to a mixture of products. For instance, the oxidation of this compound can yield 4,4'-dimethylbenzophenone. kyoto-u.ac.jp However, overoxidation can occur, leading to the formation of other byproducts. mdpi.com

In the broader context of oxidizing similar aromatic compounds like p-xylene (B151628), the formation of byproducts is a known issue. For example, in the oxidation of p-xylene to terephthalic acid, side reactions can lead to the formation of compounds like 4-carboxybenzaldehyde (4-CBA), which can complicate the purification of the desired product. mdpi.com While not directly about this compound, this illustrates the general challenge of controlling selectivity in the oxidation of substituted toluenes.

The catalytic oxidation of hydrocarbons often proceeds through complex mechanisms that can involve radical or ionic pathways. mdpi.com For methane (B114726) oxidation, which shares some mechanistic principles with the oxidation of the methyl groups in this compound, mechanisms like the Langmuir-Hinshelwood, Eley-Rideal, and Mars-van Krevelen have been proposed. mdpi.com These mechanisms involve the adsorption of reactants onto the catalyst surface, reaction, and then desorption of products. mdpi.com

In many oxidation reactions, the activation of oxygen by a catalyst is a key step. nih.gov This can involve the formation of highly reactive oxygen species. frontiersin.org For example, in the electrochemical oxidation of this compound, the reaction can be initiated to form 4,4'-dimethylbenzophenone. kyoto-u.ac.jp The specific mechanism will depend on the catalyst and reaction conditions. For instance, quinone-catalyzed oxidations can proceed through electrophilic pathways involving covalent substrate-quinone intermediates. nih.gov The oxidation of methane to methanol (B129727) using H2O2 on a Rh1/ZrO2 catalyst has been shown to proceed via a CH3OOH intermediate pathway. rsc.org

Reductive Pathways for this compound and its Precursors

Reductive processes can be employed both for the synthesis of this compound from its precursors and for the further transformation of this compound itself.

A significant route for the synthesis of high-purity this compound involves the catalytic hydrogenation of di-p-tolyl ketone (4,4'-dimethylbenzophenone). This method is advantageous as it avoids the formation of isomers that can occur in Friedel-Crafts alkylation reactions. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in a solvent like methanol under a hydrogen atmosphere.

Catalytic hydrogenation is a widely used reduction method where hydrogen gas is added across a double or triple bond in the presence of a metal catalyst. tcichemicals.commasterorganicchemistry.com The catalyst, often a platinum group metal like palladium, platinum, or nickel, provides a surface for the reaction to occur, thereby lowering the activation energy. libretexts.org The general mechanism involves the adsorption of both the hydrogen and the unsaturated substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the substrate. masterorganicchemistry.com

Table 1: Catalysts for Hydrogenation Reactions

Catalyst Type Examples Application
Heterogeneous Palladium on carbon (Pd/C), Platinum oxide (PtO2), Raney Nickel Hydrogenation of alkenes, alkynes, and carbonyls. tcichemicals.comlibretexts.org
Homogeneous Wilkinson's catalyst, Crabtree's catalyst Selective hydrogenation of alkenes and alkynes. tcichemicals.com

This table is generated based on the text and provides examples of different types of hydrogenation catalysts and their general applications.

The reduction of an aryl ketone, specifically 4,4'-dimethylbenzophenone, to this compound represents a deoxygenation reaction. This transformation can be achieved through catalytic hydrogenation as described above, where the carbonyl group is reduced to a methylene group. This is a common strategy in organic synthesis to convert ketones to alkanes.

Carbanion Generation and Reactivity in this compound Chemistry

The methylene bridge in this compound imparts a degree of acidity to the benzylic protons, allowing for the generation of a carbanion under suitable basic conditions. The formation of the di-p-tolylmethyl carbanion is typically achieved through deprotonation using strong bases.

Studies have demonstrated that this compound can be readily metalated by reacting it with potent base systems. For instance, a combination of potassium hydride (KH) and 18-crown-6 (B118740) ether in tetrahydrofuran (B95107) (THF) is effective in completely converting this compound into its corresponding potassium salt, the di-p-tolylmethyl carbanion. The crown ether is crucial for solvating the potassium cation, thereby increasing the effective basicity of the hydride.

Other strong bases, such as potassium amide (KNH₂) in THF, have also been employed. Research has shown that potassium amide can metalate this compound to completion. However, the success and extent of carbanion formation are dependent on the strength of the base used. For example, while potassium methylamide in THF can achieve complete metalation, weaker bases may only lead to a partial conversion, establishing an equilibrium between the neutral hydrocarbon and its carbanion.

The acidity of the C-H bond at the methylene bridge has been quantified through comparative measurements. The pKa of this compound has been determined to be approximately 35.1 in THF. This value places it in the category of weak carbon acids, with an acidity comparable to triphenylsilane (B1312308) but significantly less acidic than compounds like triphenylmethane (B1682552) (pKa 31.4) and diphenylmethane (B89790) (pKa 33.4).

The reactivity of the generated di-p-tolylmethyl carbanion is characteristic of a strong nucleophile. This nucleophilicity allows it to participate in a variety of chemical transformations, including reactions with electrophiles to form new carbon-carbon bonds. mugberiagangadharmahavidyalaya.ac.in

Table 1: Comparative Acidity of this compound and Related Compounds

Compound pKa (in THF) Metalation with KH/18-crown-6
Triphenylmethane 31.4 Complete
Diphenylmethane 33.4 Complete
This compound 35.1 Complete
p-Phenyltoluene 38.7 No Reaction

Data sourced from comparative acidity measurements in tetrahydrofuran.

Radical Chemistry of this compound: Generation and Reaction Dynamics

The di-p-tolylmethyl radical, a resonance-stabilized benzylic radical, is a key intermediate in the radical chemistry of this compound. Its formation and subsequent reactions are governed by the principles of free-radical stability and reactivity.

Generation of the Di-p-tolylmethyl Radical

The primary method for generating the di-p-tolylmethyl radical is through hydrogen abstraction from the central methylene bridge. This process involves the homolytic cleavage of a C-H bond, which can be initiated by other radical species or by photolysis. numberanalytics.com The antioxidant properties observed for this compound are attributed to its ability to act as a hydrogen atom donor to scavenge free radicals, thereby forming the relatively stable di-p-tolylmethyl radical.

Photochemical methods can also lead to radical generation. While this compound itself may be stable to certain photolytic conditions, irradiation, particularly laser photolysis, can provide the energy required for C-H bond homolysis. oup.comresearchgate.net Furthermore, photolysis of precursor compounds, such as certain sulfite (B76179) esters, has been shown to yield this compound, implying radical intermediates in the reaction pathway.

Reaction Dynamics and Stability

Once formed, the di-p-tolylmethyl radical is significantly stabilized by resonance. The unpaired electron is not localized on the central carbon atom but is delocalized across the π-systems of both para-tolyl rings. This delocalization greatly increases its stability compared to non-conjugated radicals like primary or secondary alkyl radicals. mugberiagangadharmahavidyalaya.ac.inmasterorganicchemistry.com The stability follows the general trend for benzylic radicals, which are more stable than simple alkyl radicals due to this resonance effect. masterorganicchemistry.com

The reaction dynamics of the di-p-tolylmethyl radical are typical of stabilized carbon-centered radicals. As an electrophilic species with an incomplete octet, it is highly reactive towards nucleophiles. ucalgary.ca The dynamics of its reactions often proceed via indirect scattering, potentially involving the formation of intermediate complexes before leading to final products. osti.govosti.govnih.gov Common reaction pathways for such radicals include:

Dimerization: Two radicals can combine to form a stable, non-radical product.

Reaction with other molecules: It can add to unsaturated bonds or abstract atoms from other molecules to propagate a radical chain reaction.

The study of the reaction dynamics of the structurally related p-tolyl radical (the 4-methylphenyl radical) with unsaturated hydrocarbons like isoprene (B109036) and 1,2-butadiene (B1212224) reveals that these reactions proceed through the formation of initial van der Waals complexes, followed by isomerization and eventual elimination of an atom to form a stable product. nih.govrsc.org This provides insight into the complex, multi-step nature of the reactions that the di-p-tolylmethyl radical would likely undergo.

Table 2: General Stability and Reactivity of Carbon Radicals

Radical Type Hybridization Geometry Relative Stability Key Stabilizing Factor
Methyl sp² Planar Least Stable N/A
Primary (1°) sp² Planar Inductive Effects
Secondary (2°) sp² Planar Inductive Effects
Tertiary (3°) sp² Planar Inductive Effects
Benzylic (e.g., Di-p-tolylmethyl) sp² Planar Most Stable Resonance Delocalization

This table provides a generalized comparison of radical stability. masterorganicchemistry.comucalgary.ca

Table 3: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 21071
Diphenylmethane 7871
Triphenylmethane 7835
Toluene 1140
Potassium Hydride 28148
18-Crown-6 17951
Tetrahydrofuran (THF) 8028
Potassium Amide 62319
Potassium Methylamide 10206161
Triphenylsilane 13137
p-Phenyltoluene 7824
Isoprene 6557

Advanced Spectroscopic Characterization and Structural Elucidation of Di P Tolylmethane

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination of Di-p-tolylmethane

Mass spectrometry provides crucial information about the molecular weight and structural features of this compound through analysis of its fragmentation under ionization. nist.gov The compound has a molecular formula of C₁₅H₁₆ and a molecular weight of approximately 196.29 g/mol . nih.govnist.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 196. nih.gov The fragmentation of the molecular ion is energetically driven and results in the formation of smaller, stable cationic fragments. libretexts.orgchemguide.co.uklibretexts.org Key fragmentation pathways for this compound include:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group leads to the formation of a prominent ion at m/z 181 ([M-15]⁺). nih.gov

Benzylic Cleavage: The bond between the methylene (B1212753) bridge and one of the tolyl groups can break, leading to the formation of a tolyl radical and a stable tolylmethyl cation (tropylium ion) at m/z 105.

Loss of a hydrogen radical (•H): Formation of an [M-1]⁺ ion at m/z 195 is also a common fragmentation pathway.

The major fragments observed in the mass spectrum of this compound are summarized below.

m/z Value Proposed Fragment Ion Formula Notes
196Molecular Ion[C₁₅H₁₆]⁺˙Parent ion
181[M-CH₃]⁺[C₁₄H₁₃]⁺Loss of a methyl radical nih.gov
165[M-CH₃-CH₄]⁺[C₁₃H₉]⁺Loss of a methyl radical followed by methane (B114726)
105Tolylmethyl cation[C₈H₉]⁺Result of benzylic cleavage
91Tropylium ion[C₇H₇]⁺A common fragment in alkylbenzenes

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within the this compound molecule. nist.gov The spectrum displays characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key features of the IR spectrum include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Medium to strong bands from the methyl and methylene groups appearing just below 3000 cm⁻¹.

Aromatic C=C Stretching: Several sharp bands of variable intensity in the 1610-1450 cm⁻¹ region, characteristic of the benzene (B151609) rings.

CH₂ and CH₃ Bending: Absorption bands corresponding to the scissoring and bending vibrations of the aliphatic groups appear in the 1470-1370 cm⁻¹ range.

C-H Out-of-Plane Bending: A strong absorption band in the 840-800 cm⁻¹ region is a definitive indicator of the 1,4-disubstitution (para) pattern on the aromatic rings.

The primary vibrational modes and their corresponding wavenumbers are presented in the following table.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3020C-H StretchAromatic
~2920, 2860C-H Stretch-CH₂-, -CH₃ (Aliphatic)
~1510, 1450C=C StretchAromatic Ring
~1460CH₂ ScissoringMethylene
~810C-H Out-of-Plane Bend1,4-Disubstituted Aromatic

Crystallographic Studies of this compound Derivatives

Theoretical and Computational Chemistry of Di P Tolylmethane

Electronic Structure and Stability Investigations of Di-p-tolylmethane using Quantum Chemistry

Quantum chemistry provides a foundational framework for understanding the electronic structure of this compound. By solving approximations of the Schrödinger equation for the molecule, researchers can calculate a wide array of electronic properties. These calculations are crucial for determining the molecule's intrinsic stability, predicting its reactivity, and interpreting spectroscopic data. Computational methods can map out electron density distributions, determine the energies and shapes of molecular orbitals, and quantify the nature of the chemical bonds, all of which contribute to a comprehensive picture of the molecule's behavior.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. scirp.org Instead of tackling the complex many-electron wavefunction directly, DFT focuses on the electron density, a simpler quantity, to determine the ground-state energy and other properties. scirp.org For a molecule such as this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to perform geometry optimization to find the most stable three-dimensional structure. materialsciencejournal.org

Once the optimized geometry is obtained, a wealth of electronic information can be extracted. materialsciencejournal.org Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. scirp.orgmaterialsciencejournal.org A large gap suggests high stability, whereas a small gap indicates higher reactivity. From these orbital energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. scirp.orgmaterialsciencejournal.org

Table 1: Electronic Properties of this compound Derivable from DFT Calculations.
PropertyDescriptionSignificance
Total EnergyThe total electronic energy of the molecule in its optimized geometry.Provides a measure of the molecule's thermodynamic stability.
EHOMOEnergy of the Highest Occupied Molecular Orbital.Indicates the tendency to donate electrons (nucleophilicity).
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A key indicator of chemical reactivity and kinetic stability.
Chemical Potential (μ)Calculated as (EHOMO + ELUMO) / 2.Measures the "escaping tendency" of an electron from the system.
Chemical Hardness (η)Calculated as (ELUMO - EHOMO) / 2.Measures the resistance to change in electron distribution. materialsciencejournal.org
Electrophilicity Index (ω)Calculated as μ2 / (2η).Quantifies the ability of a molecule to accept electrons. scirp.org

Natural Bond Orbital (NBO) Analysis for this compound Bonding

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds, which closely resembles the familiar Lewis structure. uni-muenchen.de For this compound, an NBO analysis would provide a detailed description of the bonding within the molecule. It quantifies the electron density in the C-C and C-H sigma (σ) bonds, the pi (π) systems of the tolyl rings, and the bonds of the central methylene (B1212753) bridge.

A key feature of NBO analysis is its ability to study delocalization effects through second-order perturbation theory. uni-muenchen.de This involves analyzing the interactions between filled "donor" NBOs (like a σ bond or a lone pair) and empty "acceptor" NBOs (typically antibonding orbitals, σ* or π*). uni-muenchen.deresearchgate.net The energy associated with these donor-acceptor interactions quantifies the stabilizing effect of electron delocalization, also known as hyperconjugation. icm.edu.pl For this compound, this analysis could reveal the extent of π-electron delocalization across the phenyl rings and the stabilizing interactions between the methyl groups' C-H bonds and the aromatic system.

Table 2: Potential Insights from NBO Analysis of this compound.
NBO Interaction TypeDonor NBOAcceptor NBOSignificance
Intra-ring Delocalizationπ(C=C)π(C=C)Quantifies the stability from delocalization within each aromatic ring.
Hyperconjugationσ(C-H) of methyl groupπ(C=C) of the ringMeasures the stabilizing effect of the methyl substituents on the aromatic rings.
Inter-ring Interactionπ(C=C) of one ringσ*(C-C) of the bridgeAssesses electronic communication between the two tolyl groups via the methylene bridge.
HybridizationProvides spxdy composition of atomic orbitals in each bond.Describes the geometry and nature of the chemical bonds (e.g., the sp³ hybridization of the central methylene carbon).

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For transformations involving this compound, such as its synthesis via the Friedel-Crafts alkylation of toluene (B28343) with formaldehyde (B43269), computational modeling can map the entire reaction pathway. This involves calculating the potential energy surface that connects reactants to products.

The most critical points on this surface are the stationary points: the reactants, products, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Using methods like DFT, the geometry of the transition state can be optimized, and its energy calculated. The difference in energy between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is a primary determinant of the reaction rate. By identifying the intermediates and transition states, chemists can gain a step-by-step understanding of the reaction mechanism, which can be used to optimize reaction conditions for better yield or selectivity. researchgate.net

Table 3: Components of a Computed Reaction Pathway for a this compound Transformation.
ComponentDescriptionComputational Output
ReactantsThe starting materials of the reaction (e.g., Toluene and Formaldehyde).Optimized geometries and electronic energies.
Transition State (TS)The highest energy structure along the lowest energy path from reactants to products.Optimized geometry with one imaginary vibrational frequency, and its electronic energy.
ProductsThe final molecules formed in the reaction (e.g., this compound).Optimized geometries and electronic energies.
Activation Energy (Ea)The energy difference between the Transition State and the Reactants.Ea = E(TS) - E(Reactants). Determines the reaction rate.
Reaction Energy (ΔE)The energy difference between the Products and the Reactants.ΔE = E(Products) - E(Reactants). Determines if the reaction is exothermic or endothermic.

Molecular Dynamics Simulations and Conformational Landscape of this compound

This compound is not a rigid molecule. The two tolyl groups can rotate around the single bonds connecting them to the central methylene carbon. This flexibility gives rise to a variety of different spatial arrangements, or conformations. Understanding this conformational landscape is crucial as the molecule's shape can influence its physical properties and biological interactions.

Table 4: Key Dihedral Angles for Conformational Analysis of this compound.
Dihedral AngleAtoms Defining the AngleDescription
τ1C(aryl1)-C(aryl1)-C(methylene)-C(aryl2)Defines the rotation of the first tolyl group relative to the plane formed by the methylene carbon and the ipso-carbons of the two rings.
τ2C(aryl2)-C(aryl2)-C(methylene)-C(aryl1)Defines the rotation of the second tolyl group relative to the same plane.
τ3H(methylene)-C(methylene)-C(aryl1)-C(aryl1)Describes the orientation of the methylene hydrogens relative to the first tolyl ring.

Applications of Di P Tolylmethane in Diverse Chemical and Material Sciences

Di-p-tolylmethane in the Synthesis of Functional Polymers and Resins

This compound serves as a foundational component in the field of polymer chemistry, where it is utilized in the production of high-performance materials such as advanced polymers and resins. fishersci.ca Its structural framework can be incorporated into polymer backbones or used to formulate initiator systems for polymerization processes.

One notable application is its use in initiator systems for living anionic polymerization. Research has explored the use of this compound in conjunction with organolithium compounds like s-BuLi and ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA) or (-)-sparteine (B7772259) for the polymerization of styrene. ugent.be In these systems, the this compound can be metalated to create an active initiator species that leads to the formation of polymers with controlled molecular weights and narrow molecular weight distributions. ugent.be

Furthermore, the core structure of this compound is found in the monomers used to create high-performance thermosetting resins. For example, 4,4′-bismaleimidodiphenylmethane, which shares the diphenylmethane (B89790) skeleton, is a key monomer in the production of bismaleimide (B1667444) (BMI) resins. zhanggroup.orgsarchemlabs.com These resins are known for their exceptional thermal stability and mechanical properties, making them suitable for aerospace and electronics applications. sarchemlabs.com The related compound 2,2-di-p-tolylpropane (B154404) has also been noted for its role as a stabilizer in polymer manufacturing, suggesting that the this compound moiety can contribute to the durability of polymeric materials. wikipedia.org The molecule is also considered a relevant compound in research concerning other high-performance polymers, including polyimides and polycarbonates. wikipedia.org

Catalytic Roles of this compound and its Derivatives

Derivatives of this compound are significant in the design and application of catalysts for a variety of organic transformations. By modifying the central methylene (B1212753) bridge or the tolyl rings, chemists can create sophisticated ligands and catalyst adducts that facilitate both homogeneous and heterogeneous catalysis.

This compound as a Component in Catalyst Design

The this compound scaffold is a key building block for several classes of ligands used in transition metal catalysis. A prominent example is tri(p-tolyl)phosphine, where the central carbon is replaced by a phosphorus atom, creating a bulky electron-rich phosphine (B1218219) ligand. cenmed.com Such ligands are crucial in homogeneous catalysis, where they coordinate to a metal center and modulate its reactivity and selectivity. nih.gov The steric and electronic properties of these ligands, influenced by the tolyl groups, are critical for achieving high efficiency in cross-coupling reactions. fishersci.com

Beyond phosphines, derivatives like di-p-tolylcarbodiimide are used to form stable N-heterocyclic carbene (NHC) adducts. fishersci.se Specifically, an adduct formed between 1,3-dicyclohexylimidazolylidene (ICy) and di-p-tolylcarbodiimide creates a stable betaine. fishersci.se This compound and its cationic derivatives have proven to be effective catalyst precursors, demonstrating that the di-p-tolyl framework can be integrated into non-traditional catalyst systems. fishersci.se The derivative tri(p-tolyl)methane (B11945307) is also noted for its application as a ligand in metal complexation studies involving transition metals. sarchemlabs.com

Homogeneous and Heterogeneous Catalysis Facilitated by this compound-Based Systems

Homogeneous Catalysis: this compound-based ligands primarily feature in homogeneous catalysis, where the catalyst is in the same phase as the reactants. Ligands such as tri(p-tolyl)phosphine are used with palladium, nickel, gold, and other metals to catalyze a wide array of reactions. fishersci.comfishersci.ca The solubility of these organometallic complexes in common organic solvents allows the reactions to proceed under mild conditions with high efficiency. fishersci.com Another example is the use of catalyst adducts derived from di-p-tolylcarbodiimide, which function as homogeneous catalysts for nucleophilic substitution reactions. fishersci.se Research into manganese(I) complexes with chiral phosphine ligands for H-P bond activation highlights the role of metal-ligand cooperation in homogeneous systems. fishersci.se

Heterogeneous Catalysis: While direct applications of this compound in heterogeneous catalysts are less common, the principles of ligand design can be extended to create solid-supported catalysts. Ligands derived from this compound can be anchored to solid supports like polymers or metal-organic frameworks (MOFs). This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous catalysts. For instance, research into MOF-based "Frustrated Lewis Pair" (FLP) catalysts for hydrogenation provides a model for how phosphine-based ligands can be incorporated into a heterogeneous framework to create highly efficient and recyclable catalytic systems. nih.gov The metalation of this compound itself is a key step in forming organometallic compounds that can act as catalysts, a reaction that can be relevant to both homogeneous and heterogeneous systems.

Specific Organic Reactions Catalyzed by this compound Adducts

Adducts and derivatives of this compound are instrumental in catalyzing several important organic reactions.

Cross-Coupling Reactions: Phosphine ligands derived from the di-p-tolyl structure, such as tri(p-tolyl)phosphine, are effective in a range of palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling (forming C-C bonds), Buchwald-Hartwig amination (forming C-N bonds), and Negishi coupling, which are fundamental transformations in pharmaceutical and materials science synthesis. fishersci.com

Baylis-Hillman Reaction: This reaction, which forms a C-C bond between an aldehyde and an activated alkene, is often catalyzed by a nucleophilic tertiary amine or a phosphine. Tri(p-tolyl)phosphine and related phosphine derivatives can serve as the catalyst in this transformation.

Synthesis of Acetals, Dithioacetals, and Aminals: A notable application involves the use of N-heterocyclic carbene adducts of di-p-tolylcarbodiimide. These have been shown to efficiently catalyze the reaction of alcohols, thiols, and pyrazoles with dichloromethane (B109758) (DCM) to produce the corresponding formaldehyde (B43269) acetals, dithioacetals, and aminals in excellent yields. The reaction uses DCM as both the solvent and the reagent. fishersci.se

Below is a table summarizing these catalytic applications.

Catalyst Derivative TypeCatalyst SystemReaction TypeExample Reaction
Phosphine Ligand Tri(p-tolyl)phosphine + Palladium(0)Cross-CouplingSuzuki-Miyaura Coupling
Phosphine Ligand Tri(p-tolyl)phosphine + Palladium(0)Cross-CouplingBuchwald-Hartwig Amination
Phosphine Ligand Tri(p-tolyl)phosphineNucleophilic AdditionBaylis-Hillman Reaction
NHC Adduct ICy-CDI(p-Tol) BetaineNucleophilic SubstitutionDichloromethane valorization to form acetals

Structure Activity Relationships and Derivative Chemistry of Di P Tolylmethane

Synthesis and Reactivity of Substituted Di-p-tolylmethane Analogs

The synthesis of substituted this compound analogs often employs variations of the Friedel-Crafts alkylation, a fundamental method for forming C-C bonds with aromatic rings. ethz.chresearchgate.net A primary example is the synthesis of 4,4'-diamino-3,3'-dimethyldiphenylmethane, a key derivative used in the preparation of polyimides and epoxy resins. researchgate.netchemicalbook.com This compound is typically synthesized through the condensation of o-toluidine (B26562) with formaldehyde (B43269). google.comtsijournals.com The process involves reacting o-toluidine with an acid, such as hydrochloric acid, to form the corresponding salt, which then undergoes a condensation reaction with formaldehyde. google.com Subsequent neutralization with a base yields the crude product, which can be purified by recrystallization to achieve high purity (>99%). google.com One documented method reports yields ranging from 77-82%. google.com An alternative, catalyst-free approach involves the condensation of aromatic amines like o-toluidine with formaldehyde in a water suspension medium, which is presented as a more eco-friendly option. tsijournals.com

The reactivity of these analogs is dictated by the nature and position of the substituents. For instance, the amino groups in 4,4'-diamino-3,3'-dimethyldiphenylmethane make the aromatic rings electron-rich and thus highly susceptible to electrophilic substitution. cymitquimica.com The amino groups themselves can also act as nucleophiles. cymitquimica.com The reactivity of the core structure is also influenced by the electronic properties of substituents. In the synthesis of chiral diarylmethanes, it has been observed that substrates with electron-withdrawing groups on the benzene (B151609) rings react more slowly, though they can still achieve excellent stereoselectivity. ethz.ch Conversely, electron-donating groups can enhance reactivity. ethz.ch

The general reactivity of the this compound scaffold includes:

Oxidation : The methylene (B1212753) bridge can be oxidized to form the corresponding ketone, di-p-tolylketone.

Substitution : The aromatic rings can undergo further electrophilic substitution reactions, allowing for the introduction of additional functional groups. smolecule.com

Polymerization : Diamino derivatives, such as 4,4'-diamino-3,3'-dimethyldiphenylmethane, serve as monomers in polymerization reactions to produce materials like polyimides. researchgate.netcymitquimica.com

Comparative Studies with Related Diarylmethane Compounds

Comparative studies between this compound and other diarylmethanes, such as its parent compound diphenylmethane (B89790), reveal significant differences in acidity and reactivity attributable to the electronic effects of the methyl substituents. The methyl groups in this compound are electron-donating, which influences the stability of charged intermediates formed during reactions.

A key area of comparison is the acidity of the benzylic C-H bond. Studies on the metalation of arylmethanes using potassium hydride and 18-crown-6 (B118740) ether in tetrahydrofuran (B95107) have shown that both diphenylmethane and this compound are readily metalated, indicating the formation of a stable carbanion. researchgate.net However, triphenylmethane (B1682552) is notably more acidic (pKa ≈ 33.3) than diphenylmethane. wikipedia.org This is because the negative charge of the resulting trityl anion can be delocalized over three phenyl rings. wikipedia.org While one might expect this compound to be less acidic than diphenylmethane due to the electron-donating nature of the methyl groups destabilizing the carbanion, both are significantly more acidic than typical hydrocarbons. researchgate.netwikipedia.org

The table below summarizes a comparison of key properties and reactivity aspects of related diarylmethane compounds.

Property/ReactionDiphenylmethaneThis compoundTriphenylmethane
Formula C₁₃H₁₂C₁₅H₁₆C₁₉H₁₆
Molar Mass ( g/mol ) 168.24196.29244.34
pKa ~32.2Slightly higher than diphenylmethane~33.3 wikipedia.org
Benzylic C-H BDE (kcal/mol) ~81Similar to diphenylmethane81 wikipedia.org
Reactivity towards Metalation Readily metalated researchgate.netReadily metalated researchgate.netReadily metalated researchgate.net

The presence of methyl groups on the para positions of this compound influences its reactivity in electrophilic aromatic substitution. Since methyl groups are activating and ortho-, para-directing, they enhance the electron density of the aromatic rings compared to unsubstituted benzene rings in diphenylmethane. dalalinstitute.com This makes the rings more susceptible to attack by electrophiles. dalalinstitute.com Consequently, this compound is expected to undergo electrophilic substitution reactions more readily than diphenylmethane.

Strategic Functionalization of the this compound Core

The this compound core offers two primary sites for strategic functionalization: the aromatic rings and the central methylene bridge. These modifications allow for the synthesis of a wide range of derivatives with tailored properties.

Functionalization of the Aromatic Rings:

The most common method for functionalizing the aromatic rings is electrophilic aromatic substitution. dalalinstitute.com The two methyl groups are activating and direct incoming electrophiles to the ortho positions relative to the methyl group (and meta to the benzyl (B1604629) group). dalalinstitute.com This allows for reactions such as:

Nitration : Introduction of nitro groups (—NO₂) using nitric acid and a sulfuric acid catalyst.

Halogenation : Addition of halogen atoms like bromine or chlorine, typically with a Lewis acid catalyst.

Acylation : The Friedel-Crafts acylation can introduce acetyl groups onto the rings, as seen in the synthesis of 4,4'-diacetyldiphenylmethane (B1267600) from diphenylmethane. ontosight.ai A similar reaction could be applied to this compound.

Functionalization of the Methylene Bridge:

The benzylic C-H bonds of the methylene bridge are significantly weaker than typical aliphatic C-H bonds, making this position a prime target for functionalization.

Oxidation : The methylene group can be oxidized to a carbonyl group, yielding di-p-tolylketone (also known as 4,4'-dimethylbenzophenone). This transformation is a common reaction for diarylmethanes.

C-H Arylation : Modern cross-coupling methods enable the direct arylation of the benzylic C(sp³)-H bond. For example, base-mediated aromatic nucleophilic substitution has been used to arylate diarylmethanes with fluoroarenes to synthesize triarylmethanes.

Radical Reactions : The benzylic position can be functionalized through radical pathways. The stability of the resulting benzylic radical facilitates these reactions.

These strategic functionalizations are crucial for synthesizing complex molecules and materials, leveraging the this compound scaffold as a versatile building block. For instance, the synthesis of 4,4'-diamino-3,3'-dimethyldiphenylmethane by condensing o-toluidine with formaldehyde is a key industrial process that functionalizes the aromatic rings with amino groups while simultaneously forming the diarylmethane structure. google.comtsijournals.com

Biological and Biomedical Research Interfaces of Di P Tolylmethane

Di-p-tolylmethane as a Precursor in the Synthesis of Bioactive Molecules

This compound is utilized as a precursor and building block in the synthesis of biologically active compounds. Its basic structure, consisting of two p-tolyl groups linked by a methylene (B1212753) bridge, provides a key framework for creating derivatives with potential biological activities. Research has pointed to its role in the synthesis of bioactive natural products.

The synthesis of bioactive peptides and other complex molecules often relies on precursor compounds that can be chemically modified to achieve a desired structure and function. easychem.org this compound fits within this paradigm as a starting material. For instance, studies have shown that diarylmethane structures, including this compound, can undergo oxidation to form benzophenone (B1666685) dicarboxylic acids, which are themselves valuable intermediates. dss.go.th Furthermore, the reactivity of the methylene bridge and the phenyl rings allows for various chemical transformations, enabling the construction of novel molecules for biological screening.

Applications of this compound in Pharmaceutical Intermediate Development

In the pharmaceutical industry, intermediates are crucial chemical compounds that form the building blocks for active pharmaceutical ingredients (APIs). fishersci.ca this compound functions as a key pharmaceutical intermediate, where its unique structure is a component in the development of new drug substances. Its application extends to being a starting material for creating more complex molecules intended for therapeutic use.

The process of developing new drugs often involves synthesizing numerous derivatives of a lead compound to optimize its efficacy and properties. The structural core provided by this compound is amenable to such modifications. For example, it is known to undergo metalation reactions, such as with potassium hydride in the presence of 18-crown-6 (B118740) ether, which facilitates further functionalization of the molecule. researchgate.net This reactivity is fundamental to its utility in creating a library of compounds for drug discovery programs.

Mechanistic Investigations of this compound in Biochemical Systems

Understanding the mechanism of action of a compound involves investigating its interactions with molecular targets and biochemical pathways. For this compound, mechanistic studies have explored its behavior in different chemical and biochemical contexts. In chemical synthesis, its reactivity, such as its acidity and susceptibility to metalation, has been characterized. researchgate.net Comparative acidity measurements in tetrahydrofuran (B95107) have shown that this compound can be deprotonated, indicating the reactivity of its methylene C-H bond. researchgate.net

The biological or toxicological effects of a chemical are often rooted in its interactions with proteins and enzymes. While extensive research on this compound's protein binding is not widely documented, specific studies have begun to explore these interactions through computational methods.

One such investigation involved a molecular docking study to understand the interaction between this compound and the enzyme Glutathione S-transferase (GST), a key enzyme in detoxification pathways. The study revealed that this compound interacts with the active pocket of the GST enzyme. Unlike other tested compounds that formed hydrogen bonds, this compound's interaction was characterized by non-covalent bonds. Specifically, it was found to form pi-alkyl interactions between its two phenyl groups and the amino acid residue Leucine 60 (LEU60) within the enzyme's active site. This interaction suggests that this compound may modulate the enzyme's function, contributing to a broader biological effect.

Table 1: Molecular Docking Interaction of this compound with Glutathione S-transferase (GST)

Compound Target Enzyme Interaction Type Key Amino Acid Residue

Table of Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
18-crown-6 ether 28557 fishersci.cawikipedia.orgthegoodscentscompany.com
This compound 21071
Diphenylmethane (B89790) 7580 wikipedia.orgfishersci.bethegoodscentscompany.com
Formaldehyde (B43269) 712
Leucine 6106 fishersci.beguidetopharmacology.orgwikipedia.orgfishersci.no
methyl 9-octadecenoate 8202 thegoodscentscompany.comnih.gov
Potassium hydride 82127 easychem.orgamericanelements.comwikipedia.orgfishersci.comchemistrylearner.com
Toluene (B28343) 1140 fishersci.sesolvo-chem.comguidetopharmacology.org
Triphenylmethane (B1682552) 10614 wikipedia.orgfishersci.sefishersci.calabsolu.canih.gov

Future Prospects and Interdisciplinary Research Directions for Di P Tolylmethane

Sustainable and Green Synthesis Approaches for Di-p-tolylmethane

The chemical industry's shift towards environmentally benign processes has spurred significant research into sustainable methods for synthesizing diarylmethanes, including this compound. Traditional synthesis often relies on Friedel-Crafts alkylation, which can involve harsh acid catalysts and chlorinated solvents. Modern approaches seek to mitigate these environmental drawbacks by focusing on alternative catalysts, greener solvents, and energy-efficient reaction conditions.

Key research directions in the green synthesis of diarylmethanes, applicable to this compound, include:

Heterogeneous Catalysis: The use of solid acid catalysts is a promising alternative to traditional Lewis acids. Natural clays, such as kaolinite, have been successfully employed as eco-friendly catalysts for the condensation of aromatic amines with formaldehyde (B43269) to produce diaminodiphenylmethanes. researchgate.net This methodology is attractive due to the catalyst's reusability, selectivity, and the avoidance of corrosive acids and hydrocarbon solvents. researchgate.net

Aqueous Media: Water is being explored as a green solvent, challenging the conventional wisdom that Friedel-Crafts reactions require anhydrous conditions. Research has shown that high yields of diaminodiphenylmethanes can be achieved by reacting aromatic amines and formaldehyde in a water suspension medium, completely eliminating the need for a catalyst. tandfonline.com

Alternative Reaction Promoters: Novel catalytic systems are being developed to avoid the use of strong, corrosive acids. Rhenium(VII) oxide (Re₂O₇) has been identified as an effective catalyst for the dehydrative Friedel-Crafts reaction of benzylic alcohols, offering high yields with low catalyst loadings and minimal waste generation. chemeo.com Similarly, organocatalytic protocols using N-heterocyclic iod(az)olium salts as halogen-bonding catalysts present a mild, inexpensive, and green alternative for Friedel-Crafts type reactions. kpi.ua

These evolving synthetic strategies represent a significant step towards reducing the environmental footprint associated with the production of this compound and related compounds.

Table 1: Comparison of Green Synthesis Strategies for this compound Analogues
StrategyKey FeaturesAdvantagesRelevant Findings
Heterogeneous Catalysis Use of solid acids like natural kaolinites.Catalyst is reusable, non-corrosive, and selective. Avoids harsh acids and hydrocarbon solvents. researchgate.netEffective for condensing aromatic amines and formaldehyde. researchgate.net
Aqueous Reaction Media Utilizing water as a solvent.Eliminates organic solvents and can proceed without a catalyst. tandfonline.comHigh conversion rates (75-93% yields) reported for catalyst-free synthesis in water. tandfonline.com
Novel Catalyst Systems Employing catalysts like Re₂O₇ or organocatalysts.Low catalyst loadings, mild reaction conditions, minimal waste. chemeo.comkpi.uaRe₂O₇ effectively catalyzes dehydrative Friedel-Crafts reactions. chemeo.com N-heterocyclic salts promote the reaction via halogen-bonding. kpi.ua

Advanced Catalytic Applications and Novel Catalyst Architectures with this compound Scaffolds

While this compound itself is not a catalyst, its rigid yet flexible diarylmethane backbone presents an attractive scaffold for the design of novel ligands for catalysis. The spatial arrangement of the two tolyl groups can be exploited to create specific steric environments around a metal center, influencing the selectivity and activity of catalytic reactions. Research in this area focuses on functionalizing the this compound core to create bidentate ligands, such as diphosphines or N-heterocyclic carbenes (NHCs).

Although direct examples of catalysts built on a this compound scaffold are nascent, research on analogous structures provides a clear blueprint for future work:

Diphosphine Ligands: The methane (B114726) bridge in diarylmethane structures is ideal for creating small bite-angle diphosphine ligands. For instance, bis(di-ortho-tolylphosphino)methane (dotpm), an isomer of a potential this compound derivative, is a classic example of a small bite-angle ligand used in coordination chemistry. bohrium.com The steric bulk of the tolyl groups is a critical feature that can be tuned to control the coordination environment. Future research could involve the synthesis of para-substituted analogues, Ph(p-tolyl)PCH₂PPh(p-tolyl), to systematically study how electronic and steric effects influence catalytic activity in processes like cross-coupling reactions. bohrium.com

N-Heterocyclic Carbene (NHC) Ligands: The this compound framework can serve as a backbone for ditopic NHC ligands. By attaching imidazolium (B1220033) salts to the aromatic rings, novel bis-carbene ligands can be synthesized. nih.gov The spatial separation and orientation of the NHC units, dictated by the central methylene (B1212753) bridge, could enable the formation of unique bimetallic complexes or supramolecular catalytic assemblies. The bulky nature of the this compound unit could also provide steric protection to the metal center, enhancing catalyst stability and longevity. nih.gov

The development of such ligands is a promising direction, as the three-dimensional architecture of phosphine (B1218219) and NHC ligands is crucial for achieving high selectivity, particularly in asymmetric catalysis. nih.gov

Integration of this compound in Advanced Functional Materials

The incorporation of the this compound moiety into polymer backbones is an emerging strategy for developing advanced functional materials with tailored properties. The structure imparts a combination of rigidity from the aromatic rings and flexibility from the methylene linker, which can be used to control the thermal, mechanical, and electronic properties of materials.

One of the most significant applications is in the field of organic electronics . This compound is used as a precursor in the synthesis of carbazole-pyridine compounds, which are employed as materials in Organic Light-Emitting Diodes (OLEDs). chemicalbook.com The specific structure helps in achieving the desired electronic properties and morphological stability required for efficient light emission.

Furthermore, derivatives of the core diphenylmethane (B89790) structure are being extensively investigated for use in high-performance polymers such as polyimides. By synthesizing diamine monomers based on this scaffold, new polyimides can be created with desirable characteristics:

Enhanced Solubility: The non-coplanar and kinked structure resulting from the sp³-hybridized methylene bridge disrupts polymer chain packing. This leads to amorphous polyimides with excellent solubility in common organic solvents, which is a major advantage for processing and fabrication. researchgate.nettandfonline.com

Thermal Stability: Polyimides derived from diamino-diphenylmethane analogues exhibit high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.nettandfonline.com

Tunable Dielectric Properties: The incorporation of alkyl substituents on the diphenylmethane unit allows for the fine-tuning of the polymer's dielectric constant, a critical parameter for applications in microelectronics. researchgate.net

Table 2: Properties of Polyimides Derived from Substituted 4,4′-Diaminodiphenylmethane Monomers
Monomer DerivativeResulting Polymer PropertiesPotential Applications
4,4′-diamino-3,3′-dimethyldiphenylmethane (DMMDA) Amorphous nature, good solubility in polar solvents (DMF, DMAc), high thermal stability (Td > 500°C), Tg ~224-283°C, good mechanical strength (89–137 MPa). tandfonline.comHigh-temperature membranes for pervaporation, soluble high-performance films. tandfonline.com
4,4′-methylene-bis(2-ethyl-6-methylaniline) (MBEMA) Excellent solubility in various solvents (NMP, THF, DCM), high decomposition temperature (Td > 500°C), relatively low dielectric constant. researchgate.netProcessable dielectrics for microelectronics, advanced coatings. researchgate.net
4,4′-methylene-bis(2,6-diethylaniline) (MBDEA) Superior solubility, excellent thermal stability, potential for low coefficient of thermal expansion. researchgate.netFlexible substrates for electronics, aerospace components. researchgate.net

Convergent Research at the Interface of this compound Chemistry and Emerging Technologies

The future of this compound research lies at the convergence of synthetic chemistry, materials science, and emerging technologies like nanotechnology and computational modeling. This interdisciplinary approach is essential for unlocking the full potential of this versatile molecular building block.

Organic Electronics and Nanotechnology: The use of this compound derivatives in OLEDs is a prime example of this convergence. chemicalbook.com OLEDs are nanoscale layered structures where the performance is dictated by the electronic properties and intermolecular interactions of the organic materials used. mdpi.com Future research will likely focus on designing novel this compound-containing molecules that self-assemble into highly ordered nanostructures, enhancing charge transport and device efficiency. This involves a multidisciplinary effort combining organic synthesis with device physics and materials characterization at the nanoscale.

Computational Chemistry and Materials Design: Advances in computational methods, particularly Density Functional Theory (DFT), allow for the in silico design and prediction of material properties before synthesis. This approach can accelerate the discovery of new functional materials based on this compound. Computational studies can be used to:

Predict the electronic properties (e.g., HOMO/LUMO energy levels) of novel derivatives for applications in organic electronics.

Simulate polymer chain conformations to forecast properties like solubility and thermal stability.

Model the interaction of this compound-based ligands with metal centers to design more efficient catalysts.

This synergy between experimental synthesis and computational modeling provides a powerful toolkit for developing next-generation materials and technologies built upon the this compound scaffold.

Q & A

Q. What ethical guidelines apply when using this compound in ecotoxicology studies?

  • Methodological Answer : Follow ARRIVE guidelines for in vivo experiments. Minimize environmental release by using closed systems for toxicity assays (e.g., Daphnia magna tests). Disclose conflicts of interest and comply with institutional biosafety protocols .

Key Citations from Evidence

  • Synthesis & Characterization:
  • Binding Studies & Docking:
  • Thermodynamic Data:
  • Data Management:
  • Safety & Ethics:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.